molecular formula C8H14N2O B2731637 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1341388-28-0

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2731637
CAS RN: 1341388-28-0
M. Wt: 154.213
InChI Key: DZZHQBNWJSQQCE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole, commonly known as MEDMP, is an organic compound that is used in scientific research applications. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. MEDMP is a useful compound for research due to its ability to interact with a variety of molecules, including proteins, enzymes, and other organic compounds. It has been used in a variety of scientific research applications, such as enzyme inhibition, drug design, and protein-protein interactions.

Scientific Research Applications

Supramolecular Chemistry and Structural Analysis

1H-pyrazoles have been studied extensively for their ability to form hydrogen-bonded supramolecular materials, showing diverse structural arrangements based on the substitution patterns on the pyrazole ring. For instance, the annular tautomerism of curcuminoid NH-pyrazoles has been explored, revealing complex patterns of hydrogen bonding in solid-state structures, which are influenced by the presence of phenol residues or lack thereof. These studies have implications for the design of new materials with specific molecular recognition and assembly properties (Cornago et al., 2009). Similarly, the synthesis and structures of new 1H-pyrazole derivatives have been investigated, contributing to the understanding of tautomerism and molecular dimerization through N–H···N intermolecular hydrogen bonds (Wang et al., 2013).

Catalysis and Polymerization

The catalytic applications of pyrazole derivatives in the ring-opening polymerization of cyclic esters have been explored, demonstrating the potential of these compounds in synthesizing polymers with specific properties. The synthesis of 3-(2-methoxy-1,1-dimethylethyl)pyrazole and its reactions with various borohydrides under melt conditions highlight the versatility of pyrazole-based ligands in catalysis, offering insights into designing catalysts for specific polymerization reactions (Chisholm et al., 2007).

Synthesis and Characterization of Derivatives

Facile synthesis and characterization of various pyrazole derivatives reveal the structural diversity and potential applications of these compounds in different fields, including materials science and medicinal chemistry. The synthesis of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) Pyrazoles and their spectral evaluation illustrate the methodological advancements in the synthesis of pyrazole derivatives and their characterization through spectral studies (Pareek et al., 2010).

Material Science and Fluorescence

The study of hydrogen-bonded 4-Aryl-3,5-Dimethylpyrazoles for supramolecular materials provides insights into the thermal stability, fluorescence, and hydrogen-bonding ability of these compounds, which can be tailored by substituting different groups on the pyrazole ring. This research opens avenues for developing new materials with specific properties such as fluorescence, which can be utilized in sensing, imaging, and electronic applications (Moyano et al., 2021).

properties

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-5-11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZHQBNWJSQQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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